molecular formula C6H6Cl3NO B12619556 4,5-Dimethyl-2-(trichloromethyl)-1,3-oxazole CAS No. 918823-55-9

4,5-Dimethyl-2-(trichloromethyl)-1,3-oxazole

Cat. No.: B12619556
CAS No.: 918823-55-9
M. Wt: 214.5 g/mol
InChI Key: ATDHGJSLTLJTJR-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(trichloromethyl)-1,3-oxazole is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of two methyl groups at the 4 and 5 positions and a trichloromethyl group at the 2 position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(trichloromethyl)-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,5-dimethyl-2-(trichloromethyl)-1,3-dioxolane with a suitable base can lead to the formation of the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(trichloromethyl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of the trichloromethyl group or other modifications.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler oxazole compounds.

Scientific Research Applications

4,5-Dimethyl-2-(trichloromethyl)-1,3-oxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(trichloromethyl)-1,3-oxazole involves its interaction with specific molecular targets. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in research related to enzyme inhibition and other biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-2-(trichloromethyl)-1,3-oxazole is unique due to the presence of the trichloromethyl group, which imparts specific chemical reactivity and properties. This makes it distinct from other similar compounds and useful in applications where these properties are advantageous.

Properties

CAS No.

918823-55-9

Molecular Formula

C6H6Cl3NO

Molecular Weight

214.5 g/mol

IUPAC Name

4,5-dimethyl-2-(trichloromethyl)-1,3-oxazole

InChI

InChI=1S/C6H6Cl3NO/c1-3-4(2)11-5(10-3)6(7,8)9/h1-2H3

InChI Key

ATDHGJSLTLJTJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C(Cl)(Cl)Cl)C

Origin of Product

United States

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